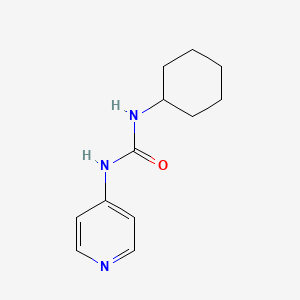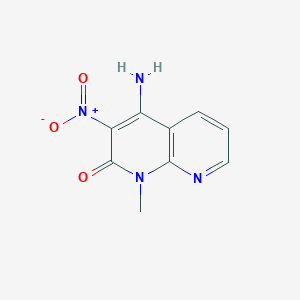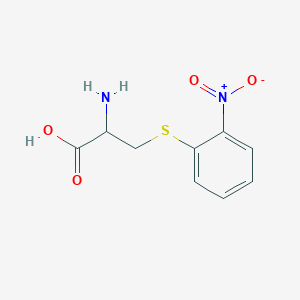![molecular formula C12H12O3S B8732014 2-(5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetic acid CAS No. 118288-39-4](/img/structure/B8732014.png)
2-(5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzene derivative with sulfur and other reagents to form the thiepin ring. The acetic acid moiety is then introduced through further chemical reactions, such as esterification and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-(5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-7-yl pivalate
- **4-Oxo-4
Properties
CAS No. |
118288-39-4 |
|---|---|
Molecular Formula |
C12H12O3S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
2-(5-oxo-3,4-dihydro-2H-1-benzothiepin-4-yl)acetic acid |
InChI |
InChI=1S/C12H12O3S/c13-11(14)7-8-5-6-16-10-4-2-1-3-9(10)12(8)15/h1-4,8H,5-7H2,(H,13,14) |
InChI Key |
KSUYUISXWPQBCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=CC=CC=C2C(=O)C1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



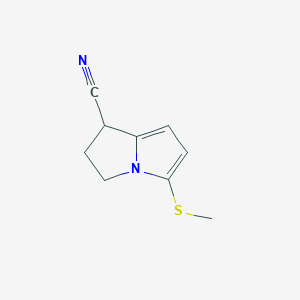
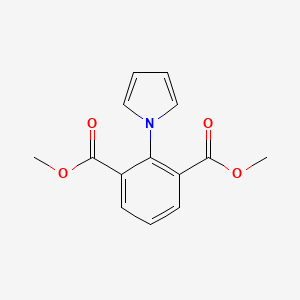
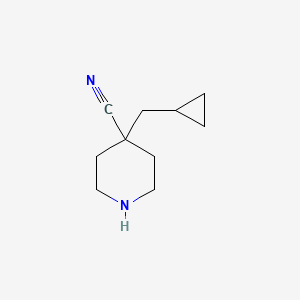
![6-(3-Oxobutyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8731953.png)
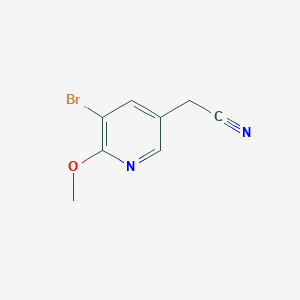
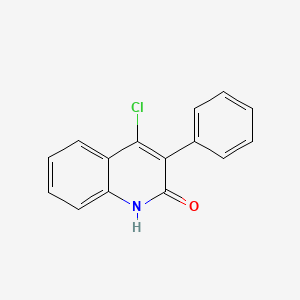
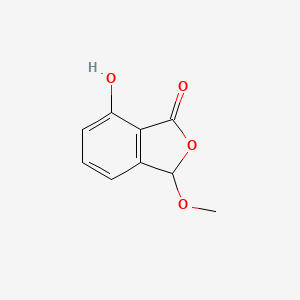

![tert-Butyl methyl{3-[(4-nitrobenzoyl)amino]propyl}carbamate](/img/structure/B8731987.png)
